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Compound of Interest

3-Cyano-2,6-dihydroxy-5-
Compound Name:
fluoropyridine

Cat. No.: B056694

An In-depth Technical Guide to 5-Fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile

This guide provides a comprehensive technical overview of 5-Fluoro-6-hydroxy-2-oxo-1H-
pyridine-3-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. We will
delve into its fundamental properties, synthesis, characterization, and applications, grounding
our discussion in established chemical principles and field-proven insights. This document is
intended for researchers, scientists, and professionals in drug development who require a
deep, practical understanding of this versatile compound.

Nomenclature, Structure, and Tautomerism

The compound commonly known as 3-Cyano-2,6-dihydroxy-5-fluoropyridine is more
precisely named according to IUPAC standards, which account for its predominant tautomeric
form.

o Preferred IUPAC Name: 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile[1][2]
e CAS Number: 113237-18-6[2][3]

e Common Synonyms: 3-Cyano-2,6-dihydroxy-5-fluoropyridine, 5-Fluoro-2,6-
dihydroxynicotinonitrile, 2,6-Dihydroxy-5-fluoronicotinonitrile[1][4][5]

The Critical Role of Tautomerism
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Like many hydroxypyridines, this molecule exhibits prototropic tautomerism, existing as an
equilibrium of different structural isomers that readily interconvert. While the "dihydroxy" form is
a valid representation, spectroscopic and theoretical studies confirm that the pyridone forms
are significantly more stable and thus predominate, particularly in the solid state and polar
solvents.[6][7][8] The IUPAC name reflects the most stable tautomer, the 2-pyridone form.
Understanding this equilibrium is crucial for predicting reactivity and interpreting analytical data.

The primary tautomeric forms are illustrated below. The hydroxypyridone form (center) is
generally the most prevalent.
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Caption: Tautomeric equilibrium of the title compound.

Physicochemical Properties

The compound's physical and chemical properties make it a versatile reagent in organic
synthesis. The presence of the fluorine atom, in particular, can modulate properties like
lipophilicity and metabolic stability in derivative molecules.[9]

Property Value Source(s)
Molecular Formula CeH3FN202 [11[3][10]
Molecular Weight 154.10 g/mol [1][2][3]
Appearance White to off-white solid/powder  [6][11]
Melting Point 235-245 °C [51[12]
Boiling Point 217.5 £ 40.0 °C (Predicted) [1][5]
Density 1.58 + 0.1 g/cm? (Predicted) [11[5]
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Synthesis Protocol: A Mechanistic Approach

The synthesis of 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile is reliably achieved via a
base-catalyzed condensation reaction. The following protocol is based on established methods
described in the patent literature.[13]

Synthesis Workflow
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Caption: Workflow for the synthesis of the title compound.
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Detailed Step-by-Step Methodology

Objective: To synthesize 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile with high purity.
Materials:

o Ethyl fluoroacetate

o Ethyl formate

e Sodium methoxide (or sodium hydride)
e Cyanoacetamide

e Methanol (or other suitable solvent)

e Hydrochloric acid (concentrated)

e |ce water

Protocol:

e Enolate Formation (Exothermic):

o To a cooled reaction vessel equipped with a stirrer and dropping funnel, add ethyl
fluoroacetate and ethyl formate.

o Causality: Ethyl formate acts as a one-carbon electrophile. Ethyl fluoroacetate provides
the nucleophilic a-carbon.

o Slowly add a solution of sodium methoxide in methanol. The base deprotonates the a-
carbon of ethyl fluoroacetate to form a reactive nucleophilic enolate.

o Expert Insight: This Claisen-type condensation is exothermic. The temperature must be
maintained below 30°C to prevent the evaporation of volatile reagents like ethyl formate
(boiling point ~54°C).[13] Cooling the vessel is essential for reaction control and yield.

e Ring Formation and Cyclization:
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o Once the enolate formation is complete, add cyanoacetamide to the reaction mixture.
o Heat the mixture to reflux for approximately 1-2 hours.

o Causality: The cyanoacetamide undergoes a Knoevenagel-type condensation with the
formyl group of the intermediate, followed by an intramolecular cyclization and dehydration
to form the stable pyridone ring system.

o Acidification and Product Isolation:

After reflux, cool the reaction mixture.

[e]

o Slowly and carefully pour the cooled mixture into a beaker containing ice water.

o Acidify the aqueous solution by adding concentrated hydrochloric acid until the pH is
acidic (pH ~2-3).

o Trustworthiness: This step is self-validating. The desired product is insoluble in acidic
water, causing it to precipitate out of the solution while impurities and unreacted starting
materials remain dissolved. A visible, solid precipitate is a key indicator of successful
synthesis.

o Collect the resulting solid precipitate by vacuum filtration.
o Wash the solid with cold water to remove residual acid and salts.
o Dry the product under vacuum to obtain the final compound.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic
techniques is employed.

e 'H NMR (Nuclear Magnetic Resonance): In a solvent like DMSO-ds, one would expect to see
a signal for the single proton on the pyridine ring (a doublet due to coupling with the adjacent
fluorine). Two broader, exchangeable signals corresponding to the N-H and O-H protons
would also be present.
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e 13C NMR: Signals for the six distinct carbon atoms would be observed, including those for
the nitrile, carbonyl, and fluorine-bearing carbons.

e 19F NMR: A single resonance is expected, confirming the presence of the single fluorine
atom.

» IR (Infrared) Spectroscopy: Key characteristic peaks would include a strong C=N (nitrile)
stretch, a C=0 (carbonyl) stretch from the pyridone form, and broad O-H and N-H stretching
bands.

e Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's
molecular weight (154.10 g/mol ) would confirm the overall composition.

Reactivity and Applications in Drug Discovery

5-Fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile is not typically a final drug product but
rather a crucial intermediate. Its value lies in the strategic placement of its functional groups,
which allows for further chemical modification.

Key Transformation: Chlorination

A primary application is its conversion to 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (CAS
82671-02-1).[14] This is achieved by treating the dihydroxy compound with a strong
chlorinating agent, such as a mixture of phosphorus oxychloride (POCI3) and phosphorus
pentachloride (PCls).[13][15]

o Expert Insight: Using both POCIs and PClIs is often more effective than using either alone for
converting the stable pyridone system to the dichloro derivative. However, this reaction can
produce trichlorinated byproducts, necessitating careful control of conditions and subsequent
purification.[15]

Gateway to Fluoroquinolone Antibiotics

The resulting 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile is a key precursor in the synthesis of
several 1,8-naphthyridine antibiotics, including the broad-spectrum antibiotic Gemifloxacin.[11]
The two chlorine atoms serve as excellent leaving groups for subsequent nucleophilic aromatic
substitution reactions, allowing for the construction of the final complex drug molecule.
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Caption: Role as an intermediate in fluoroquinolone synthesis.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential. Based on GHS
classifications, this compound presents several hazards.

e Hazard Statements:

[¢]

H301: Toxic if swallowed.[2]

o

H315: Causes skin irritation.[2]

o

H319: Causes serious eye irritation.[2]

[¢]

H335: May cause respiratory irritation.[2]
e Precautions:

Handle in a well-ventilated fume hood.

o

o

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

o

Avoid inhalation of dust and direct contact with skin and eyes.

[¢]

In case of accidental exposure, seek immediate medical attention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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